molecular formula C5H5Cl3N2OS B1671771 Etridiazole CAS No. 2593-15-9

Etridiazole

Cat. No. B1671771
CAS RN: 2593-15-9
M. Wt: 247.5 g/mol
InChI Key: KQTVWCSONPJJPE-UHFFFAOYSA-N
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Patent
US04143044

Procedure details

32 g (0.2 mole) of potassium ethyl xanthate was dissolved in 175 ml of water. This was stirred rapidly while a solution of 48 g (0.2 mole) of N-bromotrichloroacetamidine in 150 ml of methylene chloride was added over 15 minutes. Then, the mixture was stirred one hour at room temperature. The dark methylene chloride layer was separated and the water layer extracted with 100 ml of methylene chloride. The combined methylene chloride fractions were dried over magnesium sulfate and filtered. Next, the solvent was evaporated and then the crude product was distilled at 75° C. under a vacuum of 0.9mm to give 26 g of 3-trichloromethyl-5-ethoxy-1,2,4-thiadiazole.
Quantity
32 g
Type
reactant
Reaction Step One
Name
Quantity
175 mL
Type
solvent
Reaction Step One
Name
N-bromotrichloroacetamidine
Quantity
48 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]([CH2:5][CH3:6])[C:2]([S-])=[S:3].[K+].Br[NH:9][C:10](=[NH:15])[C:11]([Cl:14])([Cl:13])[Cl:12]>O.C(Cl)Cl>[Cl:12][C:11]([Cl:14])([Cl:13])[C:10]1[N:15]=[C:2]([O:1][CH2:5][CH3:6])[S:3][N:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
32 g
Type
reactant
Smiles
O(C(=S)[S-])CC.[K+]
Name
Quantity
175 mL
Type
solvent
Smiles
O
Step Two
Name
N-bromotrichloroacetamidine
Quantity
48 g
Type
reactant
Smiles
BrNC(C(Cl)(Cl)Cl)=N
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Then, the mixture was stirred one hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added over 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The dark methylene chloride layer was separated
EXTRACTION
Type
EXTRACTION
Details
the water layer extracted with 100 ml of methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined methylene chloride fractions were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Next, the solvent was evaporated
DISTILLATION
Type
DISTILLATION
Details
the crude product was distilled at 75° C. under a vacuum of 0.9mm

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC(C1=NSC(=N1)OCC)(Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 26 g
YIELD: CALCULATEDPERCENTYIELD 52.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.